

MRT68921: A Technical Guide to its Role in Autophagy Inhibition

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Compound of Interest		
Compound Name:	MRT68921	
Cat. No.:	B10775069	Get Quote

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Executive Summary

MRT68921 is a potent, dual inhibitor of the Unc-51-like autophagy activating kinase 1 (ULK1) and ULK2, critical serine/threonine kinases that initiate the autophagy cascade.[1][2][3] Concurrently, it exhibits inhibitory activity against NUAK family SNF1-like kinase 1 (NUAK1), a key component in cellular responses to oxidative stress.[1][4][5] This dual-action mechanism positions MRT68921 as a significant tool for investigating the intricate roles of autophagy in cellular homeostasis and disease. Its ability to block autophagic flux has demonstrated cytotoxic effects in various cancer cell lines, suggesting its potential as a therapeutic agent. This document provides a comprehensive technical overview of MRT68921, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.

Core Mechanism of Action

MRT68921 primarily functions as an ATP-competitive inhibitor of ULK1 and ULK2.[6] By binding to the ATP pocket of these kinases, it prevents the phosphorylation of downstream targets essential for the formation of the autophagosome. This action effectively halts the initiation of the autophagy process. Inhibition of ULK1 by MRT68921 has been shown to disrupt not only the initiation but also the maturation of autophagosomes, leading to an accumulation of stalled, early-stage autophagosomal structures.[7][8]



Furthermore, MRT68921's inhibition of NUAK1 disrupts the cellular antioxidant defense system.[5] This leads to an increase in reactive oxygen species (ROS), which can trigger apoptosis, particularly in cancer cells that are already under high metabolic stress. The combined inhibition of ULK1/2 and NUAK1 presents a synergistic approach to inducing cancer cell death by simultaneously blocking a key survival pathway (autophagy) and promoting a death pathway (apoptosis via oxidative stress).[5]

Quantitative Data

The following tables summarize the key quantitative data reported for MRT68921.

Table 1: In Vitro Kinase Inhibitory Activity

Target Kinase	IC50 (nM)
ULK1	2.9[1][2][3][4][8]
ULK2	1.1[1][2][3][4][8]

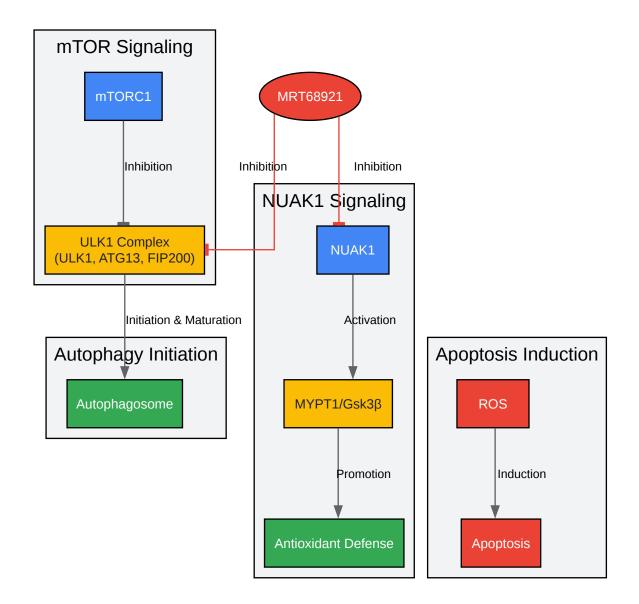
Table 2: Cytotoxic Activity in Cancer Cell Lines (24-hour treatment)

Cell Line	Cancer Type	IC50 (μM)
NCI-H460	Non-small cell lung cancer	1.76[1][4][5]
A549	Non-small cell lung cancer	>10
H1299	Non-small cell lung cancer	>10
MNK45	Gastric cancer	8.91[1][4]
U251	Glioblastoma	>10
Various other cancer cell lines	1.76 - 8.91[1][4][5][9]	

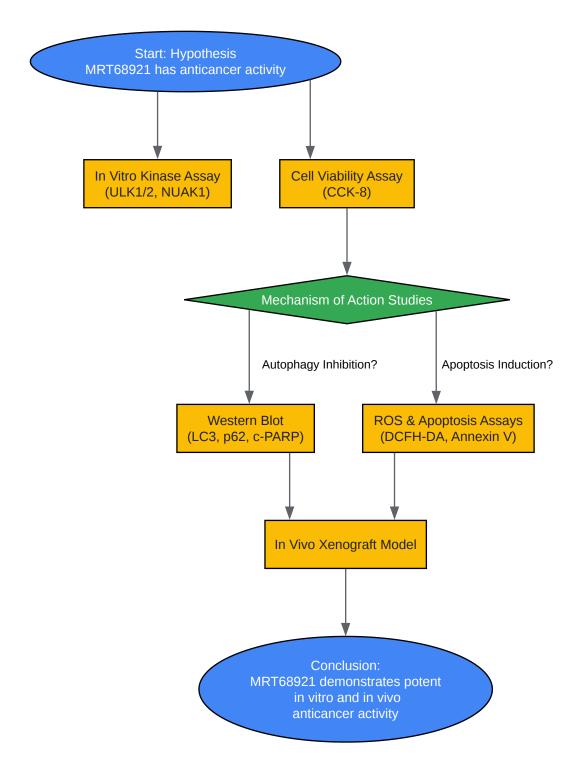
Signaling Pathways

The signaling pathways affected by **MRT68921** are central to cellular metabolism, survival, and stress responses.









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